Cyano(4-nitrophenyl)methyl benzoate
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Overview
Description
Cyano(4-nitrophenyl)methyl benzoate is an organic compound that features a cyano group, a nitrophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(4-nitrophenyl)methyl benzoate typically involves the reaction of 4-nitrobenzyl cyanide with benzoic acid or its derivatives. One common method includes the esterification of 4-nitrobenzyl cyanide with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Cyano(4-nitrophenyl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: 4-Aminophenylmethyl benzoate.
Reduction: 4-Nitrophenylmethylamine benzoate.
Substitution: Methoxy(4-nitrophenyl)methyl benzoate.
Scientific Research Applications
Cyano(4-nitrophenyl)methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyano(4-nitrophenyl)methyl benzoate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form amines. These reactive sites make the compound versatile for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetonitrile: Similar structure but lacks the benzoate ester group.
Methyl 4-nitrobenzoate: Contains a nitro group and a benzoate ester but lacks the cyano group.
4-Cyanobenzoic acid methyl ester: Contains a cyano group and a benzoate ester but lacks the nitro group.
Uniqueness
Cyano(4-nitrophenyl)methyl benzoate is unique due to the presence of both a cyano group and a nitrophenyl group attached to a benzoate ester. This combination of functional groups provides a unique reactivity profile, making it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
51130-02-0 |
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Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
[cyano-(4-nitrophenyl)methyl] benzoate |
InChI |
InChI=1S/C15H10N2O4/c16-10-14(11-6-8-13(9-7-11)17(19)20)21-15(18)12-4-2-1-3-5-12/h1-9,14H |
InChI Key |
UIMXNWCCUWBYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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